molecular formula C8H15BrO2 B13109497 4-Bromobutylbutyrate

4-Bromobutylbutyrate

Katalognummer: B13109497
Molekulargewicht: 223.11 g/mol
InChI-Schlüssel: FTJJTWWIFJTBQO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromobutylbutyrate is an organic compound with the molecular formula C8H15BrO2. It is a colorless to yellow liquid that is used in various chemical syntheses and industrial applications. The compound is known for its reactivity due to the presence of both ester and bromide functional groups, making it a valuable intermediate in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-Bromobutylbutyrate can be synthesized through a one-step preparation method involving the reaction of butyrolactone with hydrogen bromide in the presence of ethanol . This method is efficient and yields high purity of the desired product. The reaction conditions typically involve stirring the reactants at a controlled temperature and pressure to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactors where the reactants are continuously fed and the product is continuously removed. This method ensures a steady supply of the compound and minimizes the formation of by-products. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromobutylbutyrate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromide group can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.

    Oxidation Reactions: The ester group can be oxidized to form carboxylic acids under specific conditions.

    Reduction Reactions: The ester group can also be reduced to form alcohols.

Common Reagents and Conditions

    Substitution: Common reagents include sodium hydroxide or potassium hydroxide, and the reactions are typically carried out in aqueous or alcoholic solutions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used, often in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed, usually in anhydrous conditions.

Major Products Formed

    Substitution: Formation of 4-hydroxybutylbutyrate.

    Oxidation: Formation of 4-bromobutyric acid.

    Reduction: Formation of 4-bromobutyl alcohol.

Wirkmechanismus

The mechanism of action of 4-Bromobutylbutyrate involves its reactivity due to the ester and bromide groups. The bromide group can participate in nucleophilic substitution reactions, while the ester group can undergo hydrolysis or other transformations. These reactions enable the compound to act as a versatile intermediate in various chemical processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Bromobutylbutyrate is unique due to the combination of its ester and bromide functional groups, which provide a wide range of reactivity and make it a valuable intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it a versatile compound in both research and industrial applications.

Eigenschaften

Molekularformel

C8H15BrO2

Molekulargewicht

223.11 g/mol

IUPAC-Name

4-bromobutyl butanoate

InChI

InChI=1S/C8H15BrO2/c1-2-5-8(10)11-7-4-3-6-9/h2-7H2,1H3

InChI-Schlüssel

FTJJTWWIFJTBQO-UHFFFAOYSA-N

Kanonische SMILES

CCCC(=O)OCCCCBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.